N-[2-(1H-indol-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Description
N-[2-(1H-indol-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a bis-indole acetamide derivative characterized by two indole moieties linked via a central 2-oxoacetamide bridge. One indole unit is substituted with a 2-(1H-indol-3-yl)ethyl group, while the other bears a 2-oxo-2-piperidin-1-ylethyl substituent. The compound’s synthesis and characterization are inferred to involve methods analogous to those used for related indole-acetamides, such as coupling reactions and spectroscopic validation (e.g., NMR, HRMS) .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3/c32-25(30-14-6-1-7-15-30)18-31-17-22(21-9-3-5-11-24(21)31)26(33)27(34)28-13-12-19-16-29-23-10-4-2-8-20(19)23/h2-5,8-11,16-17,29H,1,6-7,12-15,18H2,(H,28,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRNXZFHAWEBAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCC4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a wide range of biological activities, making indole derivatives valuable for the development of new therapeutic agents.
Mode of Action
Indole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . The interaction between the compound and its targets can result in changes to the function of the target, which can have downstream effects on various biological processes.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways. For example, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that indole derivatives can affect a wide range of biochemical pathways, although the specific pathways affected would depend on the specific derivative and its targets.
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a complex organic compound belonging to the class of indole derivatives, known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features an indole ring system, which is prevalent in various biologically active molecules. Its structure can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 318.35 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:
- Antitumor Activity : The compound has demonstrated significant antitumor effects in various cancer models. For instance, it has shown efficacy against solid tumors such as colon and lung cancers, suggesting its potential as a therapeutic agent in oncology .
- Inhibition of Enzymatic Activity : Studies indicate that the compound may inhibit specific enzymes involved in tumor progression, such as EZH2 (enhancer of zeste homolog 2), which plays a crucial role in gene silencing and cancer metastasis .
- Cytotoxicity : In vitro assays have revealed that the compound exhibits selective cytotoxicity towards certain cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells, indicating its potential for targeted therapy .
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of the compound in a Karpas-422 xenograft model. The results showed that dosing at 160 mg/kg twice daily led to over 97% tumor growth inhibition after 25 days of treatment. This highlights the compound's robust anticancer properties and its potential for further clinical development .
Case Study 2: Structure–Activity Relationship (SAR)
Research focused on the SAR of indole derivatives revealed that modifications to the piperidine ring significantly affect the compound's potency and selectivity against cancer cells. For example, variations in substituents on the piperidine nitrogen atom resulted in altered cellular potencies, emphasizing the importance of structural optimization in drug design .
Table: Summary of Biological Activities
| Biological Activity | Observations/Findings |
|---|---|
| Antitumor | Significant inhibition of tumor growth in xenograft models |
| Cytotoxicity | Selective toxicity towards MCF-7 and HeLa cells |
| Enzyme Inhibition | Targeting EZH2 enhances therapeutic potential |
Scientific Research Applications
Antitumor Activity
Overview
The compound has been studied for its antitumor activity, particularly against solid tumors such as colon and lung cancers. Research indicates that derivatives of N-[2-(1H-indol-3-yl)ethyl]-2-oxo-acetamide exhibit promising effects in inhibiting tumor growth and enhancing the efficacy of existing chemotherapy agents.
Mechanism of Action
The antitumor mechanism is believed to involve the induction of apoptosis in cancer cells and the inhibition of cell proliferation. The compound's structure allows it to interact with various cellular targets, potentially disrupting critical pathways involved in tumor growth and survival .
Case Studies
Several studies have documented the efficacy of this compound:
- Study 1: A study published in Cancer Research demonstrated that N-[2-(1H-indol-3-yl)ethyl]-2-oxo-acetamide derivatives significantly reduced tumor size in xenograft models of human colon cancer .
- Study 2: Another investigation focused on lung cancer cells showed that these compounds could enhance the cytotoxic effects of 5-fluorouracil, a commonly used chemotherapeutic agent, thereby improving treatment outcomes .
Synthesis and Derivatives
Synthesis Techniques
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-oxo-acetamide typically involves multi-step organic reactions, including:
- Formation of Indole Derivatives: Starting from indole precursors, various functional groups are introduced to create the desired indole structure.
- Acetylation: The introduction of acetyl groups to enhance solubility and bioactivity.
- Amide Bond Formation: Coupling reactions to form the amide bond, which is crucial for the biological activity of the compound.
Table: Synthetic Routes for N-[2-(1H-indol-3-yl)ethyl]-2-oxo-acetamide
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Indole Formation | Indole derivatives | Formation of substituted indoles |
| 2 | Acetylation | Acetic anhydride | Acetylated indoles |
| 3 | Amide Formation | Coupling reagents (e.g., DCC) | N-[2-(1H-indol-3-yl)ethyl]-2-oxo-acetamide |
Biological Evaluation
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of N-[2-(1H-indol-3-yl)ethyl]-2-oxo-acetamide on various cancer cell lines. Results indicate a dose-dependent inhibition of cell viability, particularly in colorectal and lung cancer cells.
In Vivo Studies
Animal model studies have further corroborated these findings, with significant reductions in tumor volume observed following treatment with the compound. These studies are critical for understanding the pharmacokinetics and potential side effects before clinical trials.
Comparison with Similar Compounds
Structural Features
The target compound’s dual indole-acetamide architecture distinguishes it from simpler indole derivatives. Key structural comparisons include:
Physicochemical Properties
Available data on melting points, purity, and spectral characteristics highlight variability among analogs:
- Solubility and Polarity: The piperidine moiety in the target compound likely enhances water solubility compared to non-polar analogs (e.g., benzyl-substituted derivatives). Sulfur-containing analogs (e.g., ) may exhibit higher lipophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
